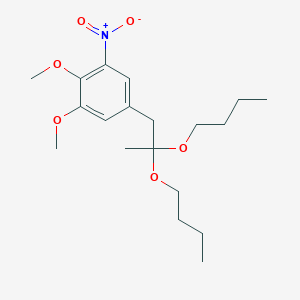
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene: is an organic compound with the molecular formula C19H31NO6 This compound is characterized by its complex structure, which includes a nitrobenzene core substituted with dibutoxypropyl and dimethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2-dimethoxy-3-nitrobenzene with 2,2-dibutoxypropane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrobenzene derivative to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The dibutoxypropyl group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced.
Hydrolysis: The major product is the corresponding alcohol.
科学的研究の応用
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibutoxypropyl and dimethoxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound of interest for further study.
類似化合物との比較
Similar Compounds
1,2-Dimethoxy-3-nitrobenzene: Lacks the dibutoxypropyl group, making it less hydrophobic.
2,2-Dibutoxypropane: Lacks the nitrobenzene core, making it less reactive in redox reactions.
特性
CAS番号 |
90176-95-7 |
|---|---|
分子式 |
C19H31NO6 |
分子量 |
369.5 g/mol |
IUPAC名 |
5-(2,2-dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C19H31NO6/c1-6-8-10-25-19(3,26-11-9-7-2)14-15-12-16(20(21)22)18(24-5)17(13-15)23-4/h12-13H,6-11,14H2,1-5H3 |
InChIキー |
UFOCFYBIKDNFBD-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C)(CC1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



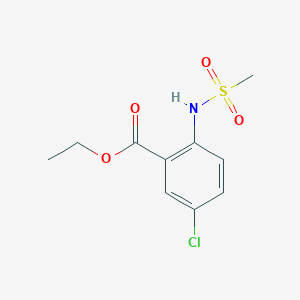
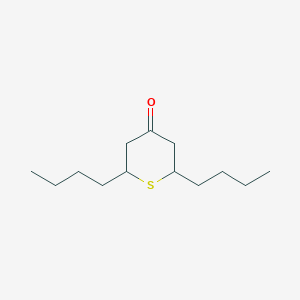
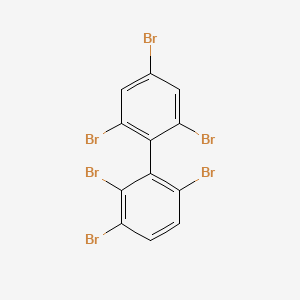

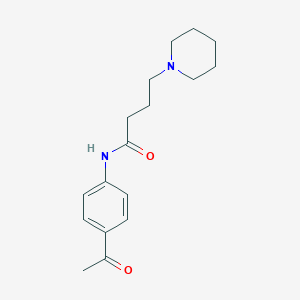
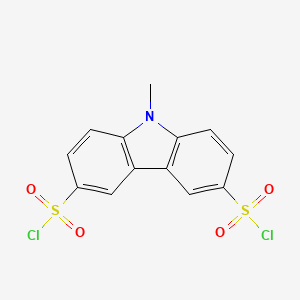
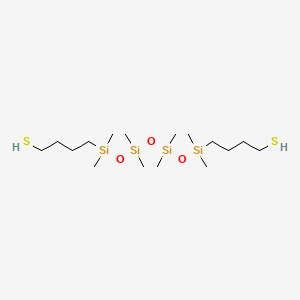

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)



